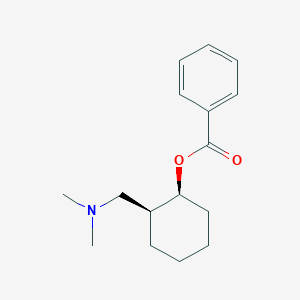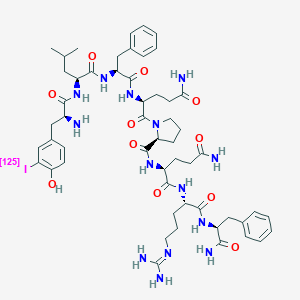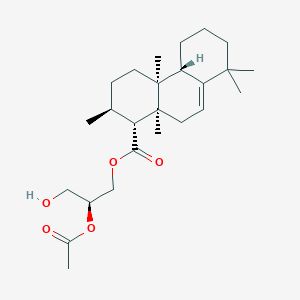
2-Dimethylaminomethylcyclohexyl benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Dimethylaminomethylcyclohexyl benzoate, also known as DMAC or Cyclohexyl DMAC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMAC is a white crystalline powder with a molecular formula of C17H25NO2 and a molecular weight of 275.39 g/mol. This compound is synthesized through a multi-step process that involves the reaction of cyclohexanone with dimethylamine and benzoyl chloride.
Mecanismo De Acción
The mechanism of action of 2-Dimethylaminomethylcyclohexyl benzoate is not fully understood. However, it is believed that 2-Dimethylaminomethylcyclohexyl benzoate exerts its effects by inhibiting the activity of certain enzymes in the body. 2-Dimethylaminomethylcyclohexyl benzoate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins. Prostaglandins are molecules that play a role in inflammation and pain. By inhibiting the activity of COX-2, 2-Dimethylaminomethylcyclohexyl benzoate can reduce inflammation and pain.
Biochemical and Physiological Effects:
2-Dimethylaminomethylcyclohexyl benzoate has been shown to have anti-inflammatory and analgesic effects in animal models. 2-Dimethylaminomethylcyclohexyl benzoate has also been shown to have antibacterial and antifungal properties. 2-Dimethylaminomethylcyclohexyl benzoate has been shown to inhibit the growth of certain bacteria and fungi, including Staphylococcus aureus and Candida albicans.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-Dimethylaminomethylcyclohexyl benzoate has several advantages for use in lab experiments. 2-Dimethylaminomethylcyclohexyl benzoate is a relatively stable compound that can be easily synthesized in the lab. 2-Dimethylaminomethylcyclohexyl benzoate is also a relatively inexpensive compound, which makes it an attractive option for use in lab experiments. However, 2-Dimethylaminomethylcyclohexyl benzoate has some limitations for use in lab experiments. 2-Dimethylaminomethylcyclohexyl benzoate is a toxic compound that can be harmful if ingested or inhaled. 2-Dimethylaminomethylcyclohexyl benzoate should be handled with care in the lab, and appropriate safety precautions should be taken.
Direcciones Futuras
There are several future directions for research on 2-Dimethylaminomethylcyclohexyl benzoate. One area of research is the development of new synthetic methods for 2-Dimethylaminomethylcyclohexyl benzoate. Researchers are exploring new catalysts and reaction conditions to improve the yield and purity of 2-Dimethylaminomethylcyclohexyl benzoate.
Another area of research is the development of new applications for 2-Dimethylaminomethylcyclohexyl benzoate. Researchers are exploring the potential use of 2-Dimethylaminomethylcyclohexyl benzoate as a drug delivery system for various drugs, including anticancer drugs and antibiotics. 2-Dimethylaminomethylcyclohexyl benzoate is also being studied for its potential applications in the field of materials science. 2-Dimethylaminomethylcyclohexyl benzoate can be used as a building block for the synthesis of various materials, including polymers and nanoparticles.
Conclusion:
In conclusion, 2-Dimethylaminomethylcyclohexyl benzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. 2-Dimethylaminomethylcyclohexyl benzoate is synthesized through a multi-step process that involves the reaction of cyclohexanone with dimethylamine and benzoyl chloride. 2-Dimethylaminomethylcyclohexyl benzoate has been extensively studied for its potential applications in organic synthesis and medicine. 2-Dimethylaminomethylcyclohexyl benzoate has been shown to have anti-inflammatory and analgesic effects, as well as antibacterial and antifungal properties. 2-Dimethylaminomethylcyclohexyl benzoate has several advantages for use in lab experiments, but also has some limitations due to its toxicity. Future research on 2-Dimethylaminomethylcyclohexyl benzoate is focused on the development of new synthetic methods and new applications for this compound.
Métodos De Síntesis
The synthesis of 2-Dimethylaminomethylcyclohexyl benzoate involves the reaction of cyclohexanone with dimethylamine and benzoyl chloride. The reaction takes place in the presence of a catalyst such as hydrochloric acid or sulfuric acid. The first step involves the reaction of cyclohexanone with dimethylamine to form N,N-dimethylcyclohexylamine. This intermediate is then reacted with benzoyl chloride to form 2-Dimethylaminomethylcyclohexyl benzoate. The reaction is typically carried out under reflux conditions, and the yield of 2-Dimethylaminomethylcyclohexyl benzoate is around 70-80%.
Aplicaciones Científicas De Investigación
2-Dimethylaminomethylcyclohexyl benzoate has been extensively studied for its potential applications in various fields. One of the primary applications of 2-Dimethylaminomethylcyclohexyl benzoate is in the field of organic synthesis. 2-Dimethylaminomethylcyclohexyl benzoate is used as a reagent for the synthesis of various organic compounds, including esters, amides, and ketones. 2-Dimethylaminomethylcyclohexyl benzoate is also used as a solvent for the synthesis of certain compounds.
2-Dimethylaminomethylcyclohexyl benzoate has also been studied for its potential applications in the field of medicine. 2-Dimethylaminomethylcyclohexyl benzoate has been shown to have anti-inflammatory and analgesic effects in animal models. 2-Dimethylaminomethylcyclohexyl benzoate has also been studied for its potential use as a drug delivery system. 2-Dimethylaminomethylcyclohexyl benzoate can be used as a carrier for various drugs, including anticancer drugs and antibiotics.
Propiedades
Número CAS |
117307-29-6 |
|---|---|
Nombre del producto |
2-Dimethylaminomethylcyclohexyl benzoate |
Fórmula molecular |
C16H23NO2 |
Peso molecular |
261.36 g/mol |
Nombre IUPAC |
[(1S,2S)-2-[(dimethylamino)methyl]cyclohexyl] benzoate |
InChI |
InChI=1S/C16H23NO2/c1-17(2)12-14-10-6-7-11-15(14)19-16(18)13-8-4-3-5-9-13/h3-5,8-9,14-15H,6-7,10-12H2,1-2H3/t14-,15-/m0/s1 |
Clave InChI |
OYIQBJVQPZHJHK-GJZGRUSLSA-N |
SMILES isomérico |
CN(C)C[C@@H]1CCCC[C@@H]1OC(=O)C2=CC=CC=C2 |
SMILES |
CN(C)CC1CCCCC1OC(=O)C2=CC=CC=C2 |
SMILES canónico |
CN(C)CC1CCCCC1OC(=O)C2=CC=CC=C2 |
Sinónimos |
2-dimethylaminomethylcyclohexyl benzoate 2-dimethylaminomethylcyclohexyl benzoate, (1R-cis)-isomer 2-dimethylaminomethylcyclohexyl benzoate, (1R-trans)-isomer 2-dimethylaminomethylcyclohexyl benzoate, (1S-trans)-isomer DAMC-BENZOATE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[6-[[10-formyl-5,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-4-methoxy-2-methyloxan-3-yl] 4-[2-(4-azido-3-iodophenyl)ethylamino]-4-oxobutanoate](/img/structure/B219496.png)









